Cas no 2003779-56-2 (Cyclopentene, 4-(chloromethyl)-4-(2-methoxy-1-methylethyl)-)

Cyclopentene, 4-(chloromethyl)-4-(2-methoxy-1-methylethyl)- 化学的及び物理的性質
名前と識別子
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- Cyclopentene, 4-(chloromethyl)-4-(2-methoxy-1-methylethyl)-
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- インチ: 1S/C10H17ClO/c1-9(7-12-2)10(8-11)5-3-4-6-10/h3-4,9H,5-8H2,1-2H3
- InChIKey: IGVCVNMOQXJEJA-UHFFFAOYSA-N
- ほほえんだ: C1CC(CCl)(C(C)COC)CC=1
Cyclopentene, 4-(chloromethyl)-4-(2-methoxy-1-methylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678258-5.0g |
4-(chloromethyl)-4-(1-methoxypropan-2-yl)cyclopent-1-ene |
2003779-56-2 | 95.0% | 5.0g |
$4309.0 | 2025-03-12 | |
Enamine | EN300-678258-0.25g |
4-(chloromethyl)-4-(1-methoxypropan-2-yl)cyclopent-1-ene |
2003779-56-2 | 95.0% | 0.25g |
$1366.0 | 2025-03-12 | |
Enamine | EN300-678258-10.0g |
4-(chloromethyl)-4-(1-methoxypropan-2-yl)cyclopent-1-ene |
2003779-56-2 | 95.0% | 10.0g |
$6390.0 | 2025-03-12 | |
Enamine | EN300-678258-0.05g |
4-(chloromethyl)-4-(1-methoxypropan-2-yl)cyclopent-1-ene |
2003779-56-2 | 95.0% | 0.05g |
$1247.0 | 2025-03-12 | |
Enamine | EN300-678258-0.5g |
4-(chloromethyl)-4-(1-methoxypropan-2-yl)cyclopent-1-ene |
2003779-56-2 | 95.0% | 0.5g |
$1426.0 | 2025-03-12 | |
Enamine | EN300-678258-0.1g |
4-(chloromethyl)-4-(1-methoxypropan-2-yl)cyclopent-1-ene |
2003779-56-2 | 95.0% | 0.1g |
$1307.0 | 2025-03-12 | |
Enamine | EN300-678258-2.5g |
4-(chloromethyl)-4-(1-methoxypropan-2-yl)cyclopent-1-ene |
2003779-56-2 | 95.0% | 2.5g |
$2912.0 | 2025-03-12 | |
Enamine | EN300-678258-1.0g |
4-(chloromethyl)-4-(1-methoxypropan-2-yl)cyclopent-1-ene |
2003779-56-2 | 95.0% | 1.0g |
$1485.0 | 2025-03-12 |
Cyclopentene, 4-(chloromethyl)-4-(2-methoxy-1-methylethyl)- 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
Cyclopentene, 4-(chloromethyl)-4-(2-methoxy-1-methylethyl)-に関する追加情報
Comprehensive Analysis of Cyclopentene, 4-(chloromethyl)-4-(2-methoxy-1-methylethyl)- (CAS No. 2003779-56-2)
The compound Cyclopentene, 4-(chloromethyl)-4-(2-methoxy-1-methylethyl)- (CAS No. 2003779-56-2) is a specialized organic molecule that has garnered significant attention in the fields of synthetic chemistry and material science. Its unique structure, featuring a cyclopentene core substituted with a chloromethyl group and a 2-methoxy-1-methylethyl moiety, makes it a versatile intermediate for various applications. Researchers and industries are increasingly exploring its potential in pharmaceuticals, agrochemicals, and advanced materials, aligning with the growing demand for sustainable and efficient chemical solutions.
One of the most frequently searched questions about this compound revolves around its synthesis and reactivity. The presence of both a chloromethyl group and an ether-linked side chain (2-methoxy-1-methylethyl) offers multiple sites for chemical modifications. This characteristic makes it a valuable building block for constructing complex molecules, particularly in drug discovery. For instance, its chloromethyl group can undergo nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Meanwhile, the methoxy and methylethyl components contribute to its solubility and stability, which are critical for formulation development.
Another hot topic in the scientific community is the environmental impact and green chemistry applications of such compounds. With increasing regulatory pressure and consumer demand for eco-friendly products, researchers are investigating greener synthetic routes for Cyclopentene, 4-(chloromethyl)-4-(2-methoxy-1-methylethyl)-. Catalytic methods, solvent-free reactions, and biodegradable derivatives are some of the innovative approaches being explored. These efforts not only enhance the compound's sustainability but also align with the United Nations' Sustainable Development Goals (SDGs), particularly those related to responsible consumption and production.
The compound's potential in pharmaceutical applications is another area of intense interest. Its structural features resemble those of bioactive molecules, making it a candidate for developing new therapeutics. For example, the cyclopentene ring is a common scaffold in many drugs due to its conformational flexibility and metabolic stability. Additionally, the chloromethyl group can be leveraged to create prodrugs or targeted delivery systems, addressing challenges like poor bioavailability. Recent studies have also highlighted its role in synthesizing antiviral and anti-inflammatory agents, which are highly relevant in the post-pandemic era.
From an industrial perspective, Cyclopentene, 4-(chloromethyl)-4-(2-methoxy-1-methylethyl)- is gaining traction as a precursor for high-performance materials. Its ability to form polymers with tailored properties, such as thermal resistance and mechanical strength, makes it attractive for aerospace, automotive, and electronics applications. The methoxy and methylethyl groups can influence polymer chain dynamics, offering tunability for specific end-use requirements. This versatility has sparked collaborations between academia and industry to explore its commercialization potential.
In conclusion, Cyclopentene, 4-(chloromethyl)-4-(2-methoxy-1-methylethyl)- (CAS No. 2003779-56-2) represents a fascinating intersection of chemistry, sustainability, and innovation. Its multifaceted applications, from drug development to advanced materials, underscore its importance in modern science. As research continues to uncover new possibilities, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in chemistry and beyond.
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